N-benzyl-2-[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethoxy]benzamide
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Overview
Description
N-benzyl-2-[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethoxy]benzamide is a complex organic compound that features a benzyl group, a benzamide moiety, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethoxy]benzamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Amidation: The final step involves the formation of the benzamide moiety through the reaction of the benzylated pyrrole with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrole positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Benzyl chloride with a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
N-benzyl-2-[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethoxy]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethoxy]benzamide involves its interaction with specific molecular targets. The benzamide moiety can interact with proteins or enzymes, potentially inhibiting their activity. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethoxy]acetamide
- N-benzyl-2-[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethoxy]propionamide
Uniqueness
N-benzyl-2-[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethoxy]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzamide moiety allows for specific interactions with biological targets, while the pyrrole ring provides stability and potential for further functionalization.
Properties
Molecular Formula |
C23H24N2O3 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-benzyl-2-[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]benzamide |
InChI |
InChI=1S/C23H24N2O3/c1-16-13-20(17(2)25(16)3)21(26)15-28-22-12-8-7-11-19(22)23(27)24-14-18-9-5-4-6-10-18/h4-13H,14-15H2,1-3H3,(H,24,27) |
InChI Key |
CJJCMEXDXAGODL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C)C)C(=O)COC2=CC=CC=C2C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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